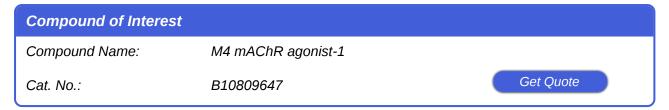


In-Depth Technical Guide: M4 mAChR Agonist-1 (CAS: 785705-53-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

M4 mAChR agonist-1, identified by the Chemical Abstracts Service (CAS) number 785705-53-5, is a potent agonist for the M4 muscarinic acetylcholine receptor. Its systematic chemical name is 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. This compound is often referred to in scientific literature and commercial catalogs as "compound 10a". The thieno[2,3-d]pyrimidine core is a recognized scaffold in medicinal chemistry, known for its diverse biological activities. This guide provides a comprehensive overview of the available technical data on M4 mAChR agonist-1, with a focus on its chemical properties, pharmacological activity, and the methodologies used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **M4 mAChR agonist-1** is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.



Property	Value	
CAS Number	785705-53-5	
Molecular Formula	C14H18N4OS	
Molecular Weight	290.38 g/mol	
Appearance	Solid	
Solubility	Soluble in DMSO	

Pharmacological Data

M4 mAChR agonist-1 is characterized as a potent agonist of the human M4 muscarinic acetylcholine receptor. The primary pharmacological data point available from initial high-throughput screening is its half-maximal effective concentration (EC₅₀).

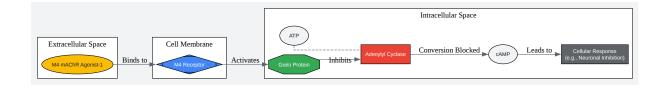
Parameter	Value	Receptor
EC50	>10 μM	Human M4

Note: The EC $_{50}$ value of >10 μ M indicates the lower limit of its potency observed in the initial screening assays. Further detailed dose-response studies would be required to establish a precise EC $_{50}$ value.

Signaling Pathway of the M4 Muscarinic Acetylcholine Receptor

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system. Its activation by an agonist like **M4 mAChR agonist-1** initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).





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Caption: M4 mAChR Agonist-1 Signaling Pathway.

Experimental Protocols

The characterization of **M4 mAChR agonist-1** involves a series of in-vitro assays to determine its potency and efficacy at the M4 receptor. Below are detailed methodologies for key experiments typically employed in the screening and characterization of such compounds.

M4 Receptor Functional Assay (cAMP Measurement)

This assay quantifies the ability of an agonist to inhibit the production of cAMP following the stimulation of adenylyl cyclase.

Objective: To determine the EC₅₀ value of **M4 mAChR agonist-1** by measuring the reduction in forskolin-stimulated cAMP levels in cells expressing the human M4 receptor.

Materials:

- HEK293 cells stably expressing the human M4 muscarinic acetylcholine receptor.
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
- Forskolin (adenylyl cyclase activator).
- M4 mAChR agonist-1 (test compound).
- cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).





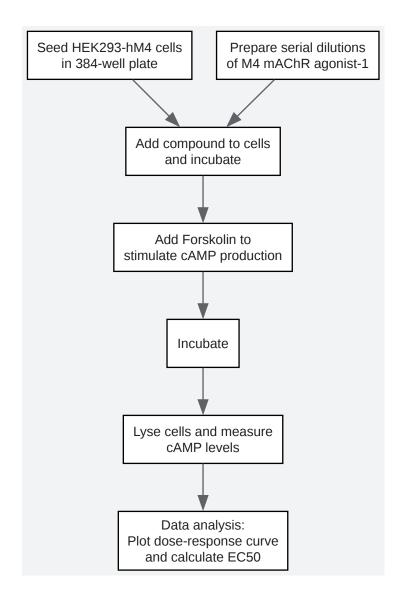


• 384-well white opaque microplates.

Procedure:

- Cell Preparation: Culture HEK293-hM4 cells to 80-90% confluency. On the day of the assay, detach the cells and resuspend them in assay buffer to the desired density.
- Compound Preparation: Prepare a serial dilution of M4 mAChR agonist-1 in assay buffer.
- Assay Protocol: a. Add the cell suspension to the wells of the 384-well plate. b. Add the
 diluted test compound to the respective wells. c. Incubate for a predetermined time (e.g., 30
 minutes) at room temperature. d. Add a fixed concentration of forskolin to all wells (except for
 the negative control) to stimulate cAMP production. e. Incubate for another set period (e.g.,
 30 minutes) at room temperature. f. Lyse the cells and measure the intracellular cAMP
 concentration using a suitable cAMP detection kit according to the manufacturer's
 instructions.
- Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.





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Caption: Workflow for cAMP Functional Assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the M4 receptor.

Objective: To measure the displacement of a radiolabeled antagonist from the M4 receptor by M4 mAChR agonist-1.

Materials:

• Cell membranes prepared from cells expressing the human M4 receptor.



- Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- M4 mAChR agonist-1 (test compound).
- Non-specific binding control (e.g., a high concentration of atropine).
- Glass fiber filter mats.
- Scintillation cocktail and a scintillation counter.

Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the test compound in the binding buffer.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
- Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value from the resulting competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Conclusion

M4 mAChR agonist-1 (CAS: 785705-53-5) is a valuable research tool for studying the function and pharmacology of the M4 muscarinic acetylcholine receptor. Its thieno[2,3-d]pyrimidine







structure represents a promising scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a foundation for the further characterization of this and similar compounds. Future research should focus on obtaining a more precise EC₅₀ value, determining its binding affinity (Ki), assessing its selectivity against other muscarinic receptor subtypes, and evaluating its invivo efficacy in relevant animal models.

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